

Application Notes and Protocols: Sodium Azide for Long-Term Sample Preservation

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Compound of Interest

Compound Name: Sodium azide

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Introduction

Sodium azide (NaN_3) is a widely utilized biocide and preservative in research and clinical laboratories.^[1] Its bacteriostatic properties make it effective for preventing microbial growth in a variety of biological samples and reagents, thereby extending their shelf life and ensuring their integrity for downstream applications.^{[1][2]} This document provides detailed application notes and protocols for the use of **sodium azide** as a preservative, including recommended concentrations, methodologies, and safety considerations.

Sodium azide functions primarily by inhibiting the growth of gram-negative bacteria and, to a lesser extent, fungi.^[1] It achieves this by disrupting the cytochrome electron transport chain in the mitochondrial respiratory chain, effectively blocking cellular respiration.^[1] While highly effective, it is also acutely toxic and can interfere with certain biological assays.^{[1][3]} Therefore, proper handling and consideration of its effects on experimental outcomes are crucial.

Data Presentation

The following tables summarize the recommended concentrations of **sodium azide** for various applications.

Table 1: Recommended **Sodium Azide** Concentrations for Sample Preservation

Application	Recommended Concentration (% w/v)	Molar Concentration (mM)	Notes
General Biological Buffers (e.g., PBS, Tris-HCl)	0.02 - 0.1%	3.08 - 15.4	Effective for short to medium-term storage at 4°C.[1]
Antibody Solutions	0.02 - 0.05%	3.08 - 7.7	Prevents microbial contamination during storage.[1][4] Must be removed before conjugation or use with live cells.[4]
Size Exclusion Chromatography (SEC) Columns	0.02 - 0.05%	3.08 - 7.7	Used for long-term storage to prevent microbial growth.[5]
Fixed Tissue Sections	0.05%	7.7	Effective for long-term storage of fixed brain sections at 4°C.[6]
Laboratory Reagents	0.02 - 0.05%	3.08 - 7.7	General preservative for various stock solutions.
Urine Samples	Not specified, but effective	Not specified	Inhibits the growth of both gram-positive and gram-negative bacteria in urine samples, preventing the degradation of analytes like ethyl glucuronide (EtG).[7]

Table 2: Physical and Chemical Properties of **Sodium Azide**

Property	Value
Molecular Formula	NaN_3
Molecular Weight	65.01 g/mol
Appearance	Colorless to white solid
Solubility	Readily soluble in water
Melting Point	$\sim 275^\circ\text{C}$ (decomposes) [2]

Experimental Protocols

Protocol 1: Preparation of a 10% (w/v) Sodium Azide Stock Solution

Materials:

- **Sodium azide** powder (NaN_3)
- Deionized or distilled water
- Appropriate personal protective equipment (PPE): lab coat, safety goggles, chemical-resistant gloves
- Chemical fume hood
- Glass beaker
- Magnetic stirrer and stir bar
- 0.22 μm sterile filter
- Sterile storage bottle (non-metal)

Procedure:

- **Safety First:** Perform all steps in a certified chemical fume hood. Wear appropriate PPE at all times.

- Weighing: Carefully weigh 10 g of **sodium azide** powder using a non-metallic spatula and weigh boat.
- Dissolving: Add the weighed **sodium azide** to a glass beaker containing approximately 80 mL of deionized water.
- Mixing: Place the beaker on a magnetic stirrer and add a stir bar. Stir until the **sodium azide** is completely dissolved.
- Volume Adjustment: Once dissolved, transfer the solution to a 100 mL graduated cylinder and add deionized water to reach a final volume of 100 mL.
- Sterilization: Sterile-filter the 10% **sodium azide** solution through a 0.22 µm filter into a sterile, clearly labeled, non-metal storage bottle.
- Labeling and Storage: Label the bottle "10% **Sodium Azide** Stock Solution" with appropriate hazard warnings ("Acutely Toxic"). Store at room temperature in a cool, dry, and dark location away from acids and metals.

Protocol 2: Adding Sodium Azide to a Biological Sample

Materials:

- 10% **Sodium Azide** Stock Solution (from Protocol 1)
- Biological sample (e.g., buffer, antibody solution)
- Micropipette and sterile tips

Procedure:

- Determine Final Concentration: Decide on the desired final concentration of **sodium azide** in your sample (refer to Table 1).
- Calculation: Use the following formula to calculate the volume of the 10% stock solution to add: $V_1 = (C_2 * V_2) / C_1$ Where:
 - V_1 = Volume of 10% stock solution to add

- C_1 = Concentration of the stock solution (10%)
- V_2 = Final volume of the sample
- C_2 = Desired final concentration (e.g., 0.02%)
- Addition: Using a micropipette, add the calculated volume of the 10% **sodium azide** stock solution to your biological sample.
- Mixing: Gently mix the sample to ensure the **sodium azide** is evenly distributed.
- Labeling: Clearly label the sample container to indicate the presence and concentration of **sodium azide**.

Protocol 3: Removal of Sodium Azide by Dialysis

Materials:

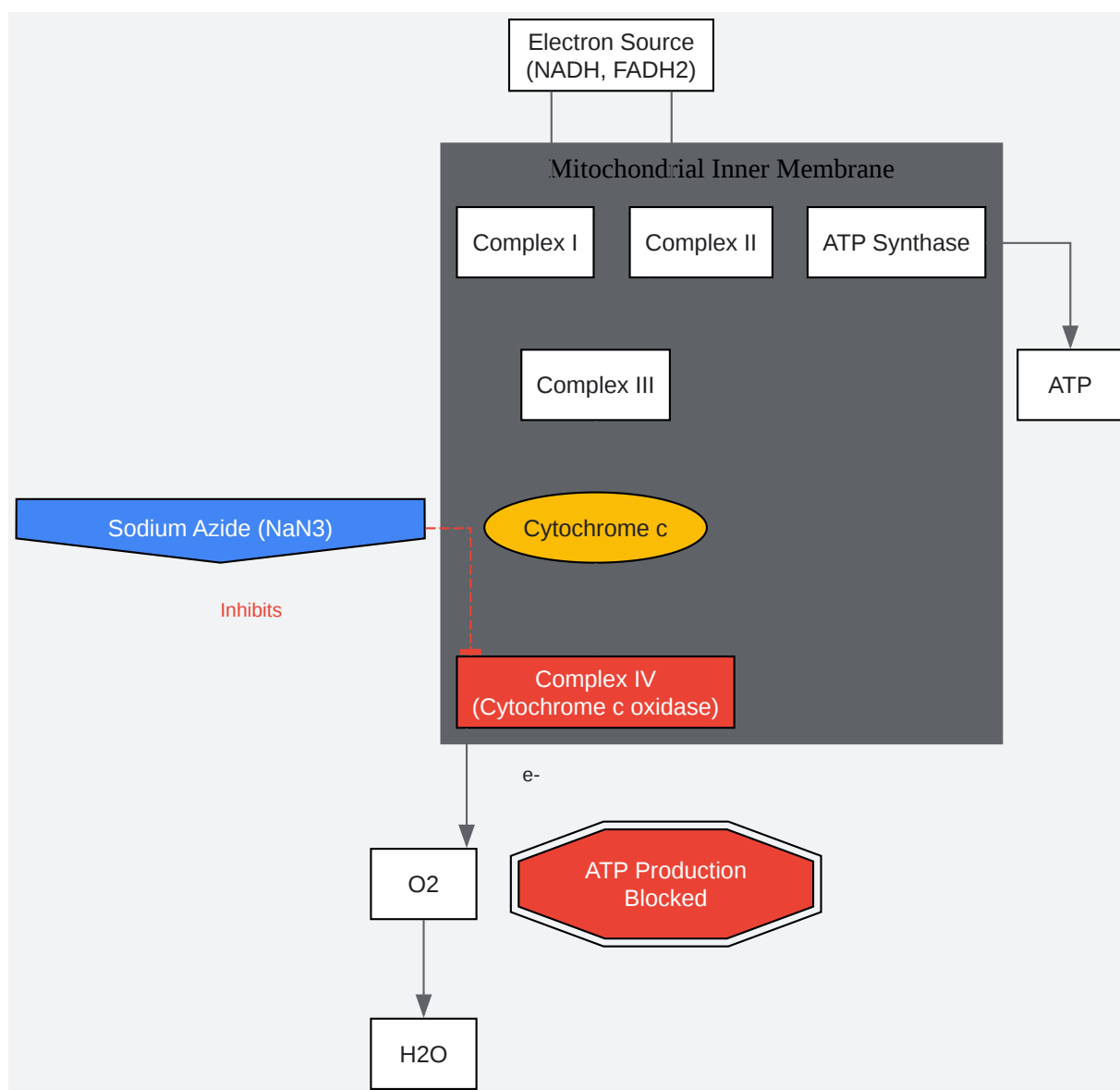
- Sample containing **sodium azide**
- Dialysis tubing or cassette with an appropriate molecular weight cut-off (MWCO) (e.g., 14 kDa for IgG antibodies)[4]
- Dialysis buffer (e.g., azide-free PBS)
- Large beaker
- Magnetic stirrer and stir bar
- Refrigerator or cold room (4°C)

Procedure:

- Prepare Dialysis Membrane: Hydrate the dialysis tubing or cassette in the dialysis buffer according to the manufacturer's instructions.[1]
- Load Sample: Carefully load the sample into the dialysis tubing/cassette and seal it securely. [1]

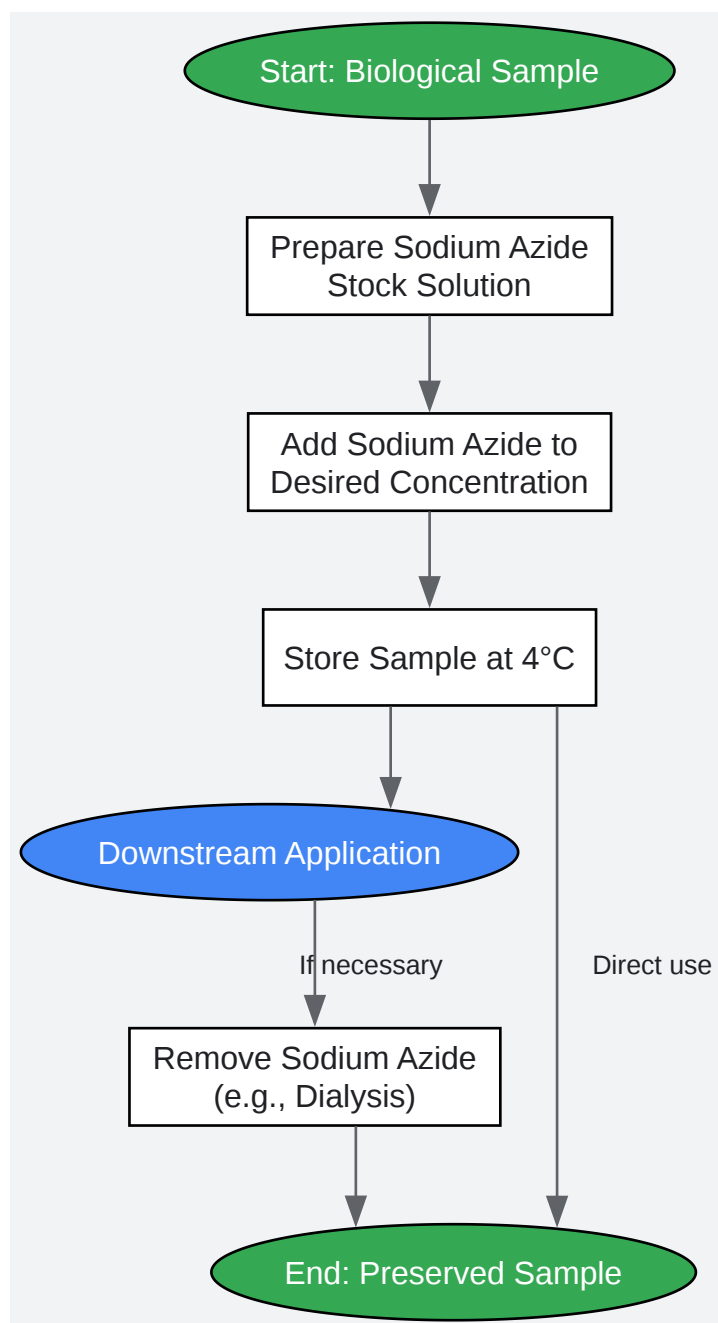
- Dialysis: Place the sealed dialysis unit in a beaker containing a large volume of cold (4°C) dialysis buffer (at least 200 times the sample volume).^[1]
- Stirring: Place the beaker on a magnetic stirrer and stir gently at 4°C.^[1]
- Buffer Changes: Dialyze for 2-4 hours, then change the dialysis buffer. Repeat the buffer change at least two more times to ensure complete removal of the **sodium azide**.^[1]
- Sample Recovery: After the final buffer change, carefully remove the dialysis unit and recover the azide-free sample.

Visualizations



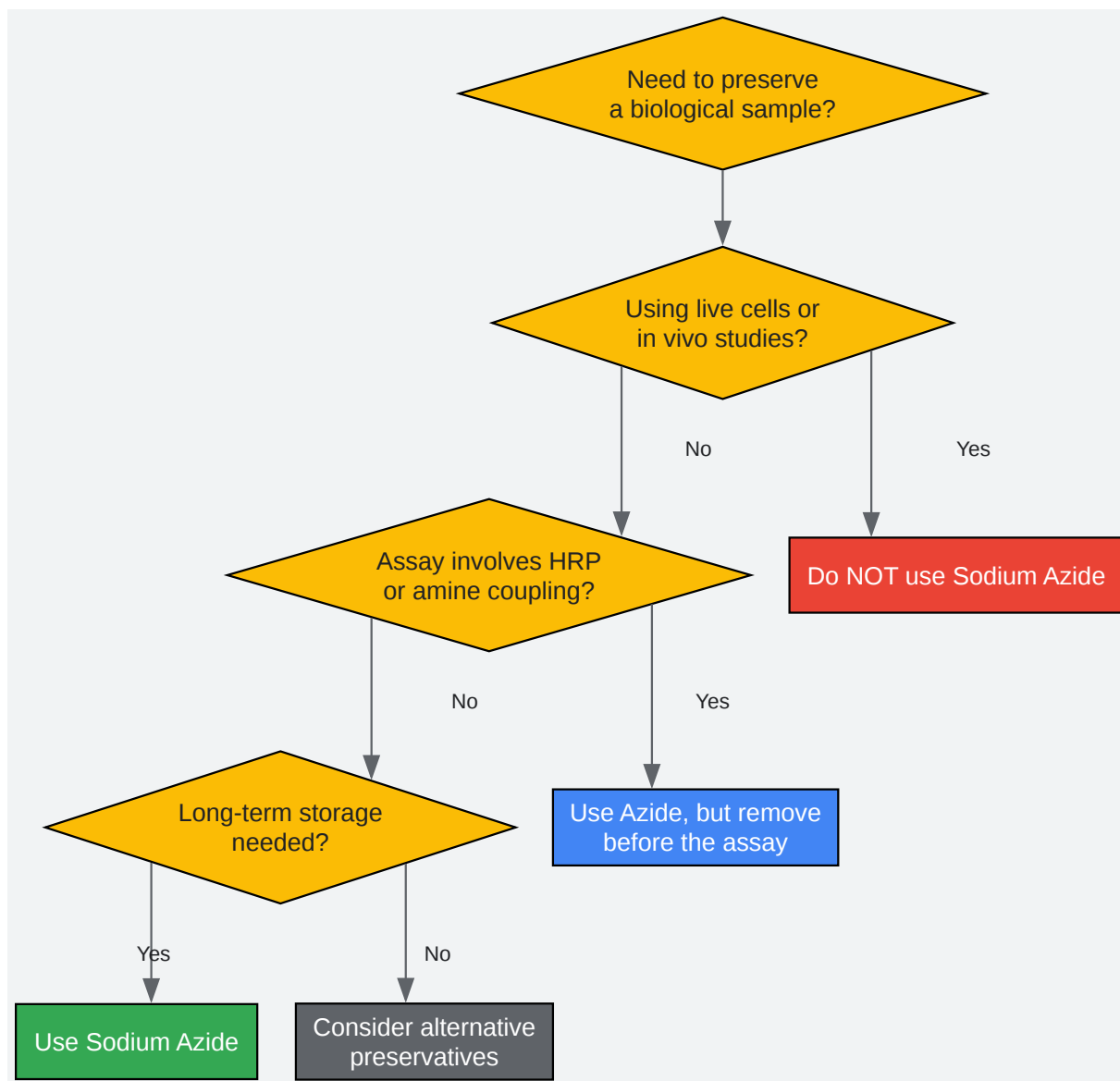
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Caption: Mechanism of action of **sodium azide**.



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Caption: General workflow for sample preservation.



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Caption: Decision guide for using **sodium azide**.

Safety and Handling

Sodium azide is acutely toxic and poses significant health risks if inhaled, ingested, or absorbed through the skin.[3] It is crucial to handle **sodium azide** with extreme care in a

chemical fume hood while wearing appropriate PPE, including gloves, safety goggles, and a lab coat.[8]

Explosion Hazard: **Sodium azide** can react with heavy metals such as lead and copper, which may be present in plumbing, to form highly explosive metal azides.[3] Therefore, never dispose of **sodium azide** solutions down the drain.[3] All waste containing **sodium azide** must be collected as hazardous waste and disposed of according to institutional guidelines.[3][8] Use only plastic or glass equipment when handling **sodium azide** and its solutions.[3]

Incompatibilities: **Sodium azide** reacts violently with acids, heat, and certain chemicals like bromine, carbon disulfide, and dimethyl sulfate.[9] When mixed with water or an acid, it can form hydrazoic acid, a highly toxic and explosive gas.[3]

Discussion

Advantages and Limitations: **Sodium azide** is an effective and economical preservative that is stable in solution for extended periods. It is particularly effective against gram-negative bacteria. However, its high toxicity and potential for explosive reactions with metals are significant limitations. Furthermore, gram-positive bacteria are generally resistant to **sodium azide**. [1]

Interference with Assays: **Sodium azide** can interfere with various downstream applications:

- Enzyme-Linked Immunosorbent Assay (ELISA): It inhibits the activity of horseradish peroxidase (HRP), a common enzyme conjugate in ELISAs.[10]
- Antibody Conjugation: It interferes with any conjugation method that involves an amine group.[4]
- Cell-Based Assays: Due to its toxicity, it should not be used in assays involving live cells or for in vivo studies.[4]
- Biochemical Assays: It can interfere with the quantification of certain analytes, such as bilirubin and cholesterol.[11]

Alternatives to **Sodium Azide**: For applications where **sodium azide** is not suitable, several alternatives are available:

- Thimerosal (Merthiolate): Can be used at a concentration of 0.01% and does not have a primary amine, making it compatible with amine-based conjugations.[4]
- ProClin™: A broad-spectrum antimicrobial agent.
- Sterile Filtration: Filtering the sample through a 0.22 µm filter can remove microbial contaminants.
- Carrier-Free Formulations: For antibodies, using carrier-free formulations that do not contain preservatives like **sodium azide** is an option.

Conclusion

Sodium azide is a valuable preservative for the long-term storage of many biological samples when used with appropriate safety precautions. Researchers must be aware of its potential interferences with downstream assays and choose a preservation method that is compatible with their experimental goals. By following the protocols and guidelines outlined in these application notes, scientists can safely and effectively utilize **sodium azide** to maintain the integrity of their biological reagents.

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